1H-Indazole-3-Carbaldehyde

Übersicht

Beschreibung

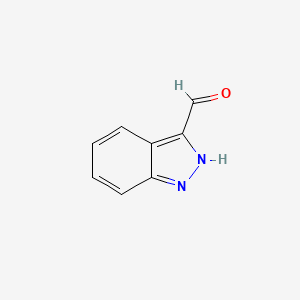

1H-Indazole-3-Carbaldehyde is a heterocyclic organic compound that belongs to the indazole family. It is characterized by a fused benzene and pyrazole ring system with an aldehyde functional group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-Carbaldehyde can be synthesized through several methods. One common approach involves the nitrosation of indoles, followed by cyclization to form the indazole ring . Another method includes the reaction of hydrazine hydrate with phthalic anhydride to yield phthalhydrazide, which then undergoes further reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized procedures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Optimized Reaction Conditions

| Parameter | Electron-Rich Indoles (e.g., 5-OMe) | Electron-Deficient Indoles (e.g., 5-NO₂) |

|---|---|---|

| Temperature | 0°C → RT | 80°C |

| NaNO₂ (equiv.) | 8 | 8 |

| HCl (equiv.) | 2.7 | 7 |

| Reaction Time | 3–5 h | 12 h |

| Yield Range | 78–96% | 56–100% |

Key Findings :

-

Electron-rich indoles (e.g., 5-OMe, 5-BnO) achieve high yields (91%) at 0°C .

-

Electron-deficient substrates (e.g., 5-NO₂) require elevated temperatures (80°C) for full conversion .

-

Acid-sensitive groups (e.g., Boc-protected amines) remain intact under mild conditions (78% yield) .

Functionalization of the Aldehyde Group

The aldehyde moiety enables further derivatization:

Oxidation to Carboxylic Acid

1H-Indazole-3-carbaldehyde can be oxidized to 1H-indazole-3-carboxylic acid, a precursor for amides and esters. Xu et al. (2021) demonstrated direct diazotization of ortho-aminobenzacetamides to carboxylic acid derivatives, achieving 46–60% yields for pharmaceuticals like granisetron.

Condensation Reactions

The aldehyde participates in Schiff base formation with amines. For example:

-

Reaction with hydroxylamine yields oxime derivatives.

-

Condensation with hydrazines forms hydrazones, useful in coordination chemistry .

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective substitution, influenced by the electron-withdrawing aldehyde group:

Nitration

Nitration occurs at positions 5 or 6, producing derivatives like:

| Compound | Position | Yield | Application |

|---|---|---|---|

| 5-Nitro-1H-indazole-3-carbaldehyde | 5 | 75% | Kinase inhibitor intermediates |

| 6-Nitro-1H-indazole-3-carbaldehyde | 6 | 100% | PAK1 inhibitor scaffolds |

Conditions : HNO₃/H₂SO₄ at 0°C .

Halogenation

Bromination or iodination at C5/C6 positions facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

N-Alkylation

The N1 position of indazole can be alkylated to modulate electronic and steric properties:

-

Methylation using CH₃I/K₂CO₃ in DMF yields 1-methyl-1H-indazole-3-carbaldehyde (97% purity) .

-

Bulky alkyl groups improve selectivity in kinase inhibitors .

Side Reactions and Limitations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis

1H-Indazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of diverse pharmaceuticals, especially those targeting cancer and inflammation. Its derivatives have been identified as potential kinase inhibitors, which are vital in the treatment of various cancers. Notable drugs developed from indazole derivatives include axitinib and pazopanib, both of which are used in cancer therapy .

Case Study: Kinase Inhibitors

Research has shown that indazole derivatives exhibit significant activity against tyrosine and threonine kinases. For instance, a study highlighted the synthesis of 1H-indazole-3-carboxaldehyde derivatives through a nitrosation process, leading to high yields of biologically active compounds . This method allows for the modification of indoles to create a variety of functionalized indazoles that can be further explored for their therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules

The compound is frequently utilized in organic synthesis as a building block for constructing complex molecular architectures. Its aldehyde functionality enables transformations such as the Knoevenagel condensation and Wittig reactions, facilitating the formation of alkenes and other heteroaromatic compounds .

Data Table: Synthetic Transformations Using this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Knoevenagel Condensation | Alkenes | |

| Wittig Reaction | Heteroaromatic Compounds | |

| Cyclization Reactions | Secondary Alcohols |

Fluorescent Probes

Biological Imaging Applications

this compound is also employed in the development of fluorescent probes used for biological imaging. These probes aid researchers in visualizing cellular processes and studying disease mechanisms at a molecular level. The unique photophysical properties of indazoles make them suitable candidates for such applications .

Agrochemicals

Development of Pesticides and Herbicides

In agrochemical research, this compound contributes to the formulation of effective pesticides and herbicides. Its ability to enhance crop yield while ensuring sustainability is crucial in modern agricultural practices .

Material Science

Advanced Material Development

The compound is explored in material science for creating advanced materials like polymers and coatings. These materials exhibit improved performance characteristics, making them suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 1H-Indazole-3-Carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-3-Carbaldehyde can be compared with other similar compounds, such as:

1H-Indole-3-Carbaldehyde: Both compounds have similar structures but differ in the nitrogen position within the ring system.

2H-Indazole-3-Carbaldehyde: This compound has a different tautomeric form compared to this compound, which can affect its reactivity and biological activity.

Uniqueness: this compound is unique due to its specific ring structure and functional group positioning, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its role as a precursor for various pharmacologically active compounds highlight its significance in medicinal chemistry .

Biologische Aktivität

1H-Indazole-3-carbaldehyde is an important heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound (C₈H₆N₂O) is characterized by its indazole framework with an aldehyde functional group at the 3-position. The synthesis of this compound often involves various methods, including the nitrosation of indole derivatives, which leads to the formation of the indazole structure followed by oxidation to yield the carbaldehyde .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several derivatives of indazole have demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from this compound have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

- Anticancer Properties : Research has indicated that indazole derivatives can act as potent anticancer agents. They have been shown to inhibit key cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives displayed effective inhibition against breast cancer cells, highlighting their potential in cancer therapy .

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes. Studies have shown that certain derivatives can inhibit β-glucuronidase activity, which is relevant in drug metabolism and detoxification processes .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This suggests a potential therapeutic window for these indazole derivatives in cancer treatment .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial properties of synthesized indazole derivatives against common pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial activity against E. coli and antifungal activity against Aspergillus species, suggesting their utility in treating infections caused by these organisms .

Eigenschaften

IUPAC Name |

2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSGHMXAYBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966732 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-10-9, 89939-16-2 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.